molecular formula C6H8ClN5 B2795631 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride CAS No. 2219380-27-3

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride

Cat. No.: B2795631
CAS No.: 2219380-27-3
M. Wt: 185.62
InChI Key: CSZUNPBTVMTZCN-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride is a heterocyclic organic compound with significant applications in medicinal chemistry. This compound is known for its role as a kinase inhibitor, making it a valuable molecule in cancer research and treatment. Its structure consists of a pyrrolo[2,3-d]pyrimidine core with diamine and hydrochloride groups, contributing to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, which is then chlorinated using phosphorus oxychloride at elevated temperatures. The resulting intermediate undergoes further reactions with amines to introduce the diamine functionality .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is usually purified through crystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This inhibition can induce apoptosis and reduce tumor growth in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride stands out due to its specific substitution pattern and the presence of diamine and hydrochloride groups, which enhance its binding affinity and selectivity for certain kinases. This makes it a more effective inhibitor compared to other similar compounds .

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5.ClH/c7-4-3-1-2-9-5(3)11-6(8)10-4;/h1-2H,(H5,7,8,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZUNPBTVMTZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC(=C21)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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